molecular formula C22H14Br3N3O6 B11546503 4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11546503
M. Wt: 656.1 g/mol
InChI Key: YHFUHLALCHIBRN-KBKYJPHKSA-N
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Description

4-NITRO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound characterized by its nitro, tribromophenoxy, and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps:

    Bromination: The tribromophenoxy group is introduced via bromination using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Acetylation: The acetyl group is added through acetylation using acetic anhydride and a base like pyridine.

    Amidation: The amide bond is formed by reacting the acetylated compound with an amine.

    Benzoate Formation: Finally, the benzoate ester is formed by esterification with benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of benzoic acid and the corresponding alcohol.

Scientific Research Applications

4-NITRO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-NITRO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2-[(2,4,6-tribromophenoxy)methyl]aniline: Shares similar structural features but lacks the benzoate ester group.

    2-Methyl-4-nitropyridine N-oxide: Contains a nitro group and a pyridine ring but differs in overall structure and functional groups.

Uniqueness

4-NITRO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its combination of nitro, tribromophenoxy, and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H14Br3N3O6

Molecular Weight

656.1 g/mol

IUPAC Name

[4-nitro-2-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H14Br3N3O6/c23-15-9-17(24)21(18(25)10-15)33-12-20(29)27-26-11-14-8-16(28(31)32)6-7-19(14)34-22(30)13-4-2-1-3-5-13/h1-11H,12H2,(H,27,29)/b26-11+

InChI Key

YHFUHLALCHIBRN-KBKYJPHKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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